molecular formula C18H24N4O2S B2767512 N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1049349-89-4

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2767512
M. Wt: 360.48
InChI Key: TVPKATQTRFZMMO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

Compounds related to pyrrole derivatives have been studied for their potential as inhibitors of glycolic acid oxidase (GAO), suggesting applications in managing conditions related to excessive oxalate production, such as certain types of kidney stones. For instance, a series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives showed significant inhibition of GAO, indicating their potential utility in medical research and treatment strategies for reducing urinary oxalate levels (Rooney et al., 1983).

N-Arylation Catalysts

Research on the N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature highlighted the role of similar compounds as catalysts. This process demonstrates the chemical's potential in facilitating complex organic syntheses, thus contributing to pharmaceutical and material science developments (Bhunia, De, & Ma, 2022).

Electron Transport Layer in Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte based on thiophene derivatives has been synthesized for use as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). The incorporation of similar chemical structures improves the power conversion efficiency of the devices by facilitating electron extraction and reducing recombination at the active layer/cathode interface. This suggests potential applications in the enhancement of renewable energy technologies (Hu et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N'-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-21-8-4-7-15(21)16(22-9-2-3-10-22)13-20-18(24)17(23)19-12-14-6-5-11-25-14/h4-8,11,16H,2-3,9-10,12-13H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPKATQTRFZMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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